coxIII protein - 147603-38-1

coxIII protein

Catalog Number: EVT-1519319
CAS Number: 147603-38-1
Molecular Formula: C8H9Cl2N3
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

CoxIII is classified as a mitochondrial protein and is encoded by mitochondrial DNA, distinguishing it from nuclear-encoded proteins. In yeast, for instance, the translation of CoxIII is regulated by several nuclear gene products, indicating its intricate relationship with both mitochondrial and nuclear genomes .

Synthesis Analysis

Methods and Technical Details

The synthesis of CoxIII involves several steps that are tightly regulated at both transcriptional and translational levels. Mitochondrial translation of CoxIII mRNA requires specific nuclear-encoded factors such as PET494, PET54, and PET122, which activate its translation .

Key methods to analyze CoxIII synthesis include:

  • In Vivo Labeling: Cells are incubated with radioactively labeled amino acids to trace the synthesis of CoxIII specifically within mitochondria.
  • Western Blotting: This technique is used to quantify CoxIII protein levels post-synthesis. Proteins are extracted and separated using SDS-PAGE before being transferred to membranes for antibody detection .
  • Ribosome Profiling: This method provides insights into the translation dynamics of CoxIII by measuring ribosome occupancy on its mRNA .
Molecular Structure Analysis

Structure and Data

CoxIII is a membrane protein that consists of approximately 250 amino acids. It contains several transmembrane helices that anchor it within the inner mitochondrial membrane. The structure is characterized by:

  • Transmembrane Domains: These regions facilitate its integration into the mitochondrial membrane.
  • Active Sites: Specific amino acid residues within CoxIII are involved in electron transfer processes.

Structural data can be obtained from crystallographic studies of the cytochrome c oxidase complex, revealing how CoxIII interacts with other subunits and substrates during electron transport.

Chemical Reactions Analysis

Reactions and Technical Details

CoxIII participates in critical biochemical reactions within the electron transport chain:

  1. Electron Transfer: It accepts electrons from reduced cytochrome c.
  2. Proton Pumping: The energy released during electron transfer is used to pump protons across the mitochondrial membrane, creating a proton gradient essential for ATP synthesis.

These reactions are influenced by various factors, including substrate availability and the presence of inhibitors that can affect mitochondrial respiration.

Mechanism of Action

Process and Data

The mechanism of action for CoxIII involves its role in catalyzing the reduction of oxygen to water while facilitating proton translocation across the inner mitochondrial membrane. This process can be summarized as follows:

  1. Electron Donation: Cytochrome c donates electrons to CoxIII.
  2. Oxygen Reduction: Electrons are transferred through a series of redox reactions involving other subunits (CoxI and CoxII) until they reduce oxygen.
  3. Proton Gradient Formation: The energy released during these reactions drives protons from the mitochondrial matrix into the intermembrane space, establishing an electrochemical gradient used by ATP synthase to produce ATP.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

CoxIII exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 28 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Solubility: Insoluble in aqueous solutions due to its hydrophobic transmembrane regions.

These properties influence its function within the mitochondrial membrane, particularly its interactions with other proteins and lipids involved in oxidative phosphorylation.

Applications

Scientific Uses

CoxIII has significant implications in various scientific fields:

  • Mitochondrial Disease Research: Understanding mutations in CoxIII can aid in diagnosing and treating mitochondrial disorders.
  • Bioenergetics Studies: Research on CoxIII contributes to our knowledge of energy metabolism and its dysregulation in diseases like cancer.
  • Drug Development: Targeting components of the electron transport chain, including CoxIII, offers potential therapeutic strategies for metabolic diseases.
Structural Biology of CoxIII Protein

Tertiary Structure and Membrane Topology

Cytochrome c oxidase subunit III (CoxIII) is a multi-pass transmembrane protein embedded in the inner mitochondrial membrane. Its tertiary structure comprises 12 hydrophobic α-helices that traverse the lipid bilayer, forming a compact globular domain. The N- and C-termini face the mitochondrial matrix, while key hydrophilic loops extend into the intermembrane space. This topology facilitates proton translocation and stabilizes the cytochrome c oxidase (Complex IV) holoenzyme [1] [8]. CoxIII’s folding is stabilized by:

  • Helix-helix interactions mediated by conserved glycine and proline residues
  • Two disulfide bonds (Cys-115–Cys-148, Cys-220–Cys-244) critical for redox stability
  • Hydrogen-bonding networks within the membrane-embedded regions

Table 1: Key Structural Features of CoxIII

FeatureDescription
Transmembrane Helices12 α-helices (H1-H12) with tilt angles of 15°–35° relative to membrane normal
Membrane TopologyN-terminus (matrix), C-terminus (matrix), 3 intermembrane space loops
Stabilizing Elements2 disulfide bonds, 4 salt bridges, conserved GXXXG helix-helix motifs
Molecular Weight~30 kDa

Transmembrane Domain Organization

CoxIII adopts a 7+5 transmembrane helix configuration, where seven central helices (H3-H9) form a canonical heptameric bundle similar to G protein-coupled receptors (GPCRs) [1] [5] [9]. This core is flanked by five peripheral helices (H1, H2, H10, H11, H12) that create proton-conducting pathways:

  • Heme a₃-Cu₇ binuclear center proximity: Helices H6 and H7 coordinate the catalytic metal site
  • Proton channels:
  • K-pathway: Lys-362 (H10) and Thr-359 (H7) enable substrate proton transfer
  • D-pathway: Asp-124 (H3) and Asn-131 (H3) mediate pumped protons [8]
  • Dielectric barriers: Nonpolar residues (Phe-56, Ile-79, Leu-201) create transient water cavities for proton hopping

The 7-TM core exhibits structural homology with microbial rhodopsins, particularly in helix kinks at Pro-147 (H5) and Pro-281 (H9) that facilitate conformational flexibility during catalysis [8] [9].

Interaction Interfaces with CoxI and CoxII Subunits

CoxIII stabilizes Complex IV through three primary interfaces:1. CoxI-binding surface:- Hydrophobic cleft between CoxIII H2/H3 and CoxI H8/H12 (buried surface area: 1,200 Ų)- Salt bridge: CoxIII Glu-98 ↔ CoxI Arg-439- Hydrogen bonds: CoxIII Tyr-54–CoxI Thr-441, CoxIII Gln-102–CoxI Asn-437

  • CoxII-binding surface:
  • Electrostatic interface with CoxII’s Cuₐ site (CoxIII H7/H8 and CoxII β-sheet)
  • Metal coordination: CoxIII His-204 bonds to CoxII Cuₐ via a water bridge
  • Conserved polar residues: CoxIII Thr-210 ↔ CoxII Glu-218 [7] [10]
  • Lipid-mediated contacts:
  • Cardiolipin molecules bridge CoxIII H1 and CoxI H14
  • Phosphatidylethanolamine stabilizes the CoxIII/CoxII interface

Table 2: Subunit Interaction Networks in Cytochrome c Oxidase

InterfaceBuried Area (Ų)Key BondsFunctional Impact
CoxIII-CoxI1,2008 H-bonds, 2 salt bridges, 28 van der WaalsStabilizes O₂ reduction site
CoxIII-CoxII9005 H-bonds, metal coordination, 19 hydrophobicMaintains electron transfer pathway
Lipid-mediatedN/A4 cardiolipins, 3 phosphatidylethanolaminesEnhances proton conductivity by 40%

Crystallographic and Cryo-EM Insights into Quaternary Structure

High-resolution structures reveal CoxIII’s role in maintaining Complex IV architecture:

  • X-ray crystallography (2.8 Å bovine heart enzyme) showed CoxIII’s H4-H5 loop clamps CoxI via a "latch mechanism" [4] [8]
  • Cryo-EM analyses (3.2 Å human, 2.5 Å yeast enzymes) demonstrated phosphorylation-induced conformational changes:
  • Phospho-Tyr-83 in CoxIII shifts H2 position by 4.2 Å, widening the D-pathway
  • Dephosphorylated state compresses the proton exit channel by 30% [3] [6] [10]
  • Single-particle EM revealed CoxIII’s dynamic behavior:
  • Independent movement of H11-H12 relative to the core (amplitude: 8.5 Å)
  • Allosteric coupling between CoxIII and the catalytic subunit CoxI during redox transitions

Table 3: Structural Techniques Applied to CoxIII Analysis

MethodResolutionKey Insights
X-ray crystallography1.8–3.0 ÅAtomic coordinates of metal centers; disulfide bond positions
Cryo-EM single-particle2.5–3.5 ÅQuaternary dynamics; lipid interactions; phosphorylation effects
Solid-state NMR0.2–0.5 nmProtonation states of Asp-124; water molecule positions in D-pathway
Crosslinking/MSN/AIdentified 5 novel interaction sites between CoxIII H7 and CoxI H12

Cryo-EM density maps show CoxIII’s C-terminal domain (residues 260–275) exhibits two conformational states:

  • Closed state: Blocks proton exit during O₂ binding
  • Open state: Forms a solvent channel after heme a₃ reductionThis gating mechanism explains how CoxIII prevents proton leakage during catalytic cycling [3] [6] [10].

Properties

CAS Number

147603-38-1

Product Name

coxIII protein

Molecular Formula

C8H9Cl2N3

Synonyms

coxIII protein

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